molecular formula C15H11N5S B2621424 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine CAS No. 212246-19-0

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine

Cat. No.: B2621424
CAS No.: 212246-19-0
M. Wt: 293.35
InChI Key: WWNFPDBHVBUMSV-UHFFFAOYSA-N
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Description

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

    Target of Action

    Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

    Mode of Action

    The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical Pathways

    Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting they may interfere with viral replication pathways .

    Result of Action

    The molecular and cellular effects of indole derivatives can include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of isatin with thiosemicarbazide to form a tricyclic compound, which is then reacted with chloro N-phenylacetamides to yield the desired product . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the product is purified by washing and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine is unique due to its specific binding affinity for ferrous ions, which distinguishes it from other iron chelators. This selective binding is crucial for its antiproliferative activity against cancer cells, making it a valuable lead compound for further investigation .

Properties

IUPAC Name

3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c1-2-7-12-11(6-1)13-14(17-12)18-15(20-19-13)21-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFPDBHVBUMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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